molecular formula C9H10ClNO2 B1638821 8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine CAS No. 878217-62-0

8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine

Cat. No. B1638821
CAS RN: 878217-62-0
M. Wt: 199.63 g/mol
InChI Key: XUCSCYDXCNOSIK-UHFFFAOYSA-N
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Description

“8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine” is a specialty product used in proteomics research . It has a molecular formula of C9H10ClNO2 and a molecular weight of 199.63 .


Synthesis Analysis

The synthesis of compounds similar to “8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine” involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The synthesized compounds are then characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement for structural elucidation .


Molecular Structure Analysis

The molecular structure of “8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine” can be analyzed using various techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine” include a molecular formula of C9H10ClNO2 and a molecular weight of 199.63 . Further details about its physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Dopaminergic Activity Research

Research on related compounds, such as substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, has explored their potential as dopamine receptor agonists. These compounds have shown preliminary evidence of dopaminergic activity, impacting renal blood flow and renal vascular resistance in animal models. They also demonstrate central dopaminergic activity, suggesting potential applications in neuroscience and pharmacology (Pfeiffer et al., 1982).

Antibacterial Properties

The synthesis and investigation of related compounds like 8-nitrofluoroquinolone derivatives have revealed interesting antibacterial properties. These compounds, especially those with more lipophilic groups, have shown good activity against bacteria like S. aureus (Al-Hiari et al., 2007).

Solid-Phase Synthesis

The solid-phase synthesis of 3,4-dihydro-benzo[e][1,4]diazepin-5-ones has been described, showcasing the chemical versatility and potential for library synthesis of these compounds in a combinatorial manner. This highlights their significance in the development of novel chemical libraries for drug discovery (Fülöpová et al., 2012).

Antianaphylactic Agents

Research on 1-[(ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins, which are structurally related to 8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine, shows potential as antianaphylactic agents. Their synthesis and evaluation in rat passive cutaneous anaphylaxis tests suggest applications in allergy and immune response modulation (Tenbrink et al., 1980).

Novel Synthetic Methods

Innovative synthetic methods for producing derivatives of benzo[b][1,5]diazepine have been developed, showcasing the compound's chemical flexibility and potential for creating new molecules with varied biological activities (Shaabani et al., 2009).

Synthesis of Metabolites

The enantioselective synthesis of metabolites of certain compounds, such as vasopressin V2 receptor antagonists, has been achieved using techniques like lipase-catalyzed transesterification. This illustrates the role of 8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine and its derivatives in medicinal chemistry (Matsubara et al., 2000).

properties

IUPAC Name

7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8/h4-5H,1-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCSCYDXCNOSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)N)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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